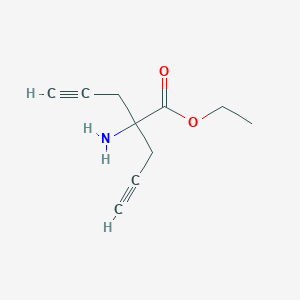
Ethyl 2-amino-2-(prop-2-yn-1-yl)pent-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-(prop-2-yn-1-yl)pent-4-ynoate is a chemical compound with the molecular formula C10H13NO2. It is an ester derivative that contains both amino and alkyne functional groups, making it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(prop-2-yn-1-yl)pent-4-ynoate typically involves the reaction of ethyl 2-amino-4-pentynoate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(prop-2-yn-1-yl)pent-4-ynoate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl 2-amino-2-(prop-2-yn-1-yl)pent-4-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(prop-2-yn-1-yl)pent-4-ynoate involves its interaction with various molecular targets and pathways. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological molecules. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-pentynoate: Lacks the prop-2-yn-1-yl group, making it less versatile in certain reactions.
Propargylamine: Contains only the amino and alkyne groups without the ester functionality.
Ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate: Similar structure but with an alkene group instead of an alkyne.
Uniqueness
Ethyl 2-amino-2-(prop-2-yn-1-yl)pent-4-ynoate is unique due to the presence of both amino and alkyne groups, allowing it to participate in a wide range of chemical reactions. Its ester functionality also provides additional reactivity, making it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
191215-36-8 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 2-amino-2-prop-2-ynylpent-4-ynoate |
InChI |
InChI=1S/C10H13NO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h1-2H,6-8,11H2,3H3 |
InChI Key |
WBORFVHPRKKXJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC#C)(CC#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)



![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)



![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)
![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)

